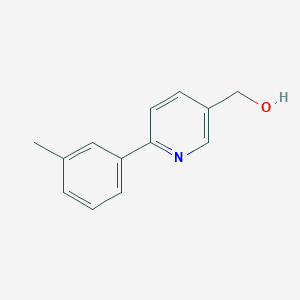
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is a chiral aziridine compound characterized by its unique structure, which includes a decyl chain, a methoxyphenyl group, and a phenyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, making them highly reactive intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine typically involves the reaction of a suitable precursor with an aziridination reagent. One common method is the reaction of a chiral amine with a halogenated precursor under basic conditions to form the aziridine ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve ring-opening.
Major Products Formed
The major products formed from these reactions include oxaziridines, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In chemistry, (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aziridines. It serves as a model substrate for investigating the mechanisms of aziridine ring-opening by biological nucleophiles.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential pharmacological activities. Aziridines are known for their cytotoxic properties, making them candidates for anticancer drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of (2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine involves its interaction with nucleophiles, leading to ring-opening and the formation of reactive intermediates. These intermediates can further react with various biological or chemical targets, resulting in diverse biological and chemical effects. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or interaction with cellular components.
類似化合物との比較
Similar Compounds
- (2S,3R)-trans-(4-methoxyphenyl)glycidic acid
- 2-Methyl-2-propanyl [(2S,3R)-4-{[4-(carbamoyloxy)-2,2-dimethylbutyl][(4-methoxyphenyl)sulfonyl]amino}-3-hydroxy-1-phenyl-2-butanyl]carbamate
- Acetic acid [(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]-3-pyrrolidinyl] ester
Uniqueness
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine is unique due to its specific chiral configuration and the presence of both a decyl chain and a methoxyphenyl group. These structural features contribute to its distinct reactivity and potential applications in various fields. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific synthetic and research purposes.
特性
CAS番号 |
648908-37-6 |
|---|---|
分子式 |
C25H35NO |
分子量 |
365.6 g/mol |
IUPAC名 |
(2S,3R)-2-decyl-1-(4-methoxyphenyl)-3-phenylaziridine |
InChI |
InChI=1S/C25H35NO/c1-3-4-5-6-7-8-9-13-16-24-25(21-14-11-10-12-15-21)26(24)22-17-19-23(27-2)20-18-22/h10-12,14-15,17-20,24-25H,3-9,13,16H2,1-2H3/t24-,25+,26?/m0/s1 |
InChIキー |
CUJHFACFSYDOPE-LHJLODMPSA-N |
異性体SMILES |
CCCCCCCCCC[C@H]1[C@H](N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
正規SMILES |
CCCCCCCCCCC1C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


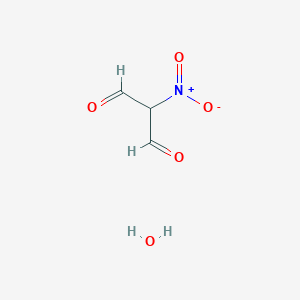
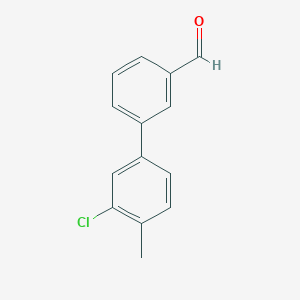
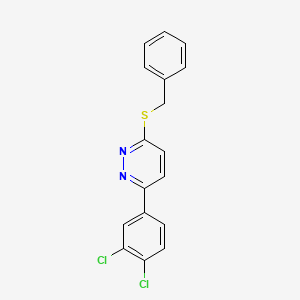
![2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12600248.png)
![Pyrrolidine, 2-methyl-1-[[6-(2-thienyl)-3-pyridinyl]carbonyl]-](/img/structure/B12600255.png)

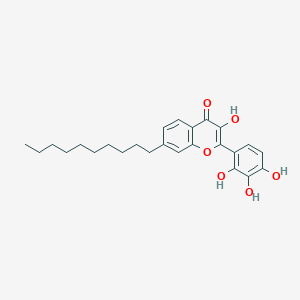
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
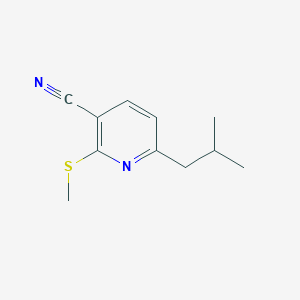
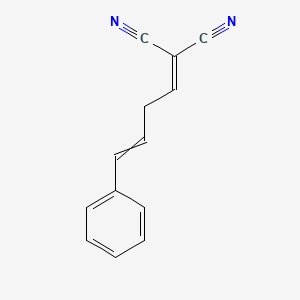
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)


